molecular formula C20H28N2O13 B12323624 Gal beta(1-3)GlcNAc-beta-pNP

Gal beta(1-3)GlcNAc-beta-pNP

Cat. No.: B12323624
M. Wt: 504.4 g/mol
InChI Key: INMOOBMAIAWVBW-UHFFFAOYSA-N
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Description

Gal beta(1-3)GlcNAc-beta-pNP, also known as 4-nitrophenyl 2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside, is a synthetic compound used extensively in biochemical research. It is a disaccharide derivative where a galactose (Gal) is linked to N-acetylglucosamine (GlcNAc) via a beta(1-3) glycosidic bond, and the reducing end of GlcNAc is attached to a para-nitrophenyl (pNP) group. This compound is often used as a substrate in enzymatic assays to study glycosidase activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal beta(1-3)GlcNAc-beta-pNP typically involves the glycosylation of GlcNAc with Gal in the presence of a suitable glycosyl donor and acceptor. The reaction is catalyzed by glycosyltransferases, specifically beta1,3-galactosyltransferase. The para-nitrophenyl group is introduced through a subsequent reaction with p-nitrophenyl glycoside. The reaction conditions often include the use of solvents like acetonitrile and water, and the reactions are carried out at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers and reactors. The process is optimized for high efficiency and purity, often involving multiple purification steps such as crystallization and chromatography. The compound is then dried and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Gal beta(1-3)GlcNAc-beta-pNP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include glycosidases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous or mixed solvent systems under controlled pH and temperature conditions .

Major Products

The major products formed from these reactions include monosaccharides like Gal and GlcNAc, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Gal beta(1-3)GlcNAc-beta-pNP is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Gal beta(1-3)GlcNAc-beta-pNP involves its interaction with glycosidases, which hydrolyze the glycosidic bond between Gal and GlcNAc. The para-nitrophenyl group acts as a chromogenic reporter, releasing a yellow color upon hydrolysis, which can be measured spectrophotometrically. This property makes it a valuable tool in enzymatic assays to quantify glycosidase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gal beta(1-3)GlcNAc-beta-pNP is unique due to its specific beta(1-3) linkage, which is less common compared to beta(1-4) linkages. This specificity makes it particularly useful for studying enzymes that recognize or cleave beta(1-3) glycosidic bonds. Additionally, the para-nitrophenyl group provides a convenient chromogenic handle for spectrophotometric detection, enhancing its utility in various biochemical assays .

Properties

IUPAC Name

N-[5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMOOBMAIAWVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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